6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.
Mechanism of Action
Target of Action
The primary targets of 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are kinases . Kinases are a prevalent class of targets within drug discovery, with inhibitors of approximately 30 distinct targets progressed into phase 1 clinical trials . Deregulation of kinase function has been associated with a wide range of diseases .
Mode of Action
This compound interacts with its kinase targets by addressing key pharmacophoric elements of the kinase ATP pocket . This interaction results in the inhibition of the kinase, which can disrupt the function of the kinase and lead to a variety of downstream effects .
Biochemical Pathways
The inhibition of kinases by this compound affects various biochemical pathways. Many kinases have been found to be closely linked to tumor proliferation and survival, therefore kinase inhibition represents an effective treatment for cancer .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of kinases. By inhibiting these enzymes, the compound can disrupt the signaling pathways that they regulate, potentially leading to a decrease in tumor proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-bromo-6-methylpyridine with methylthiourea in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly and safe for large-scale operations .
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: This compound is also a kinase inhibitor and shares a similar core structure.
8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Another compound with a similar structure, used in kinase inhibitor research.
Uniqueness
6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different kinases. This makes it a valuable scaffold for the development of targeted therapies .
Properties
IUPAC Name |
6-bromo-4-methyl-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3OS/c1-4-5-3-6(10)8(14)12-7(5)13-9(11-4)15-2/h3H,1-2H3,(H,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEMIXLWNUKUTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=NC(=N1)SC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.